Tricyclohexyltin chloride

説明

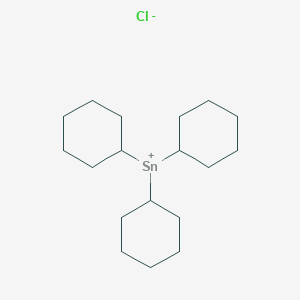

Structure

2D Structure

特性

IUPAC Name |

tricyclohexylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVZYIKTLISAIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3091-32-5 | |

| Record name | Tricyclohexyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3091-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Tricyclohexyltin Chloride and Its Derivatives

Foundational Organotin Halide Synthesis Approaches

The preparation of organotin halides, which are crucial intermediates in organotin chemistry, can be achieved through several general methods. wikipedia.org These compounds, with the general formula R4-nSnXn (where R is an organic group, X is a halogen, and n ranges from 1 to 3), are typically tetrahedral. wikipedia.org

Direct synthesis involves the reaction of metallic tin with an organic halide. rjpbcs.com This method, first used to produce diethyltin (B15495199) diiodide, can be facilitated by a catalyst. rjpbcs.comum.edu.my The general reaction is:

Sn + 2 RX → R2SnX2 rjpbcs.com

While effective for some organotin halides, direct synthesis can sometimes be temperamental and may require specific conditions, such as the use of a weak carbon-halogen bond (like in alkyl iodides) or the presence of a catalyst. wikipedia.org For instance, the reaction of tin powder with octyl chloride in the presence of an amine catalyst at high temperatures yields a mixture of organotin chlorides. google.com

A widely used and versatile method for preparing triorganotin halides is the Kocheshkov comproportionation reaction. wikipedia.orgresearchgate.net This involves the redistribution of substituents between a tetraorganotin compound (R4Sn) and a tin tetrahalide (SnX4). wikipedia.orgrjpbcs.com By controlling the stoichiometry of the reactants, different organotin halides can be selectively synthesized. rjpbcs.com

The general equations for these reactions are:

3 R4Sn + SnCl4 → 4 R3SnCl wikipedia.org

R4Sn + SnCl4 → 2 R2SnCl2 wikipedia.org

R4Sn + 3 SnCl4 → 4 RSnCl3 wikipedia.org

This method allows for the conversion of symmetrical tetraorganotin compounds into various mixed organotin chlorides. wikipedia.org

Organoaluminium compounds serve as effective alkylating agents for tin tetrachloride, leading to the formation of tetraorganotin compounds. um.edu.mylupinepublishers.com These reactions are typically carried out without a solvent, and the addition of a complexing agent like ether can enhance efficiency. um.edu.my The general reaction is:

3 SnCl4 + 4 R3Al → 3 R4Sn + 4 AlCl3 um.edu.my

A key advantage of using organoaluminium reagents over Grignard reagents is the ability to control the reaction to achieve partial alkylation, directly yielding alkyltin halides. lupinepublishers.comlupinepublishers.com This method is used industrially for the production of dibutyl- and dioctyltin (B90728) dichlorides. lupinepublishers.com

Specific Synthetic Pathways for Tricyclohexyltin Chloride

The synthesis of this compound often employs more specific methods to introduce the bulky cyclohexyl groups onto the tin atom.

A classic and widely practiced method for forming carbon-tin bonds is the reaction of a Grignard reagent (RMgX) with a tin halide, such as tin tetrachloride (SnCl4). wikipedia.orglupinepublishers.com The Grignard reagent, an organomagnesium compound with the formula R-Mg-X, is a powerful nucleophile. byjus.com

For the synthesis of this compound, cyclohexylmagnesium chloride is reacted with tin tetrachloride. google.com A common procedure involves the slow addition of the Grignard reagent to a solution of tin tetrachloride in a suitable solvent like xylene and tetrahydrofuran. google.com The reaction stoichiometry is controlled to favor the formation of the trisubstituted product. google.com A typical reaction is:

3 (C6H11)MgCl + SnCl4 → (C6H11)3SnCl + 3 MgCl2

One patented process describes maintaining an excess of tin tetrachloride in the reaction mixture initially, followed by the simultaneous addition of the Grignard reagent and the remaining tin tetrachloride to control the reaction and improve the yield of this compound, which can be as high as 76-86%. google.com The product is then typically purified by crystallization from a solvent like isopropanol. google.com

Table 1: Example of Grignard Reagent-Based Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent(s) | Key Condition | Product | Yield |

|---|

Data sourced from a patented process which may include specific catalysts or conditions not fully disclosed. google.com

Multi-step synthesis provides an alternative route to functionalized organotin compounds. researchgate.netvapourtec.com In the context of tricyclohexyltin derivatives, a common strategy involves first synthesizing a different organotin compound which is then converted to the desired product. researchgate.net

One such pathway involves the reaction of organotricyclohexyltins with tin tetrachloride. researchgate.net This leads to the formation of the corresponding organotin trichlorides, which can then be further transformed. researchgate.net This approach is particularly useful for creating organotin compounds with specific functional groups. researchgate.net

Another multi-step approach could involve the initial synthesis of bis(tricyclohexyltin) sulfide (B99878). This can be prepared by reacting this compound with sodium sulfide nonahydrate in refluxing ethanol. researchgate.net While this specific example starts with this compound, it illustrates the principle of using precursor compounds in multi-step organotin synthesis.

Conversion from Bis(tricyclohexyltin) Sulfide Precursors

The synthesis of this compound from Bis(tricyclohexyltin) sulfide is not a commonly documented preparative route. The reverse reaction, the formation of Bis(tricyclohexyltin) sulfide from this compound, is a known process. However, the reactivity of Bis(tricyclohexyltin) sulfide with certain reagents provides insight into potential, albeit less conventional, pathways.

A notable reaction involves the treatment of Bis(tricyclohexyltin) sulfide with boron trichloride (B1173362) (BCl₃). This reaction is employed for the in situ generation of boron trisulfide (B₂S₃), a powerful sulfurating agent used to convert carbonyl compounds into their corresponding thiocarbonyl analogues. researchgate.net While the primary goal of this reaction is not the synthesis of this compound, the cleavage of the Sn-S-Sn bond by the Lewis acidic boron trichloride is a key step. The reaction likely proceeds with the formation of this compound as a co-product alongside the boron-sulfur species.

The general reaction can be represented as: 3 (c-C₆H₁₁)₃Sn-S-Sn(c-C₆H₁₁)₃ + 2 BCl₃ → 6 (c-C₆H₁₁)₃SnCl + B₂S₃

Detailed research findings focusing specifically on optimizing this transformation for the preparative synthesis of this compound are not widely available, as more direct and efficient synthetic methods for this compound exist.

Derivatization of this compound

This compound serves as a versatile starting material for the synthesis of a range of derivatives, including dithiocarbamates, carboxylates, and the corresponding hydroxide (B78521).

Tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate is synthesized via an in situ method involving the reaction of Tricyclohexyltin(IV) chloride with N-methylbenzylamine and carbon disulfide. orientjchem.org The reaction is typically conducted in an ethanolic solution under controlled, low-temperature conditions to prevent the decomposition of the dithiocarbamate (B8719985) ligand. orientjchem.org

The synthesis proceeds by reacting Tricyclohexyltin(IV) chloride with the dithiocarbamate ligand, which is formed in situ from the secondary amine (N-methylbenzylamine) and carbon disulfide. The resulting product precipitates from the reaction mixture and can be purified by washing with cold ethanol. orientjchem.org

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|---|

| Tricyclohexyltin(IV) chloride | N-methylbenzylamine | Carbon disulfide | Ethanol | < 4 °C | 120 minutes | Tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate |

This compound is a precursor for various carboxylate complexes. The most common synthetic strategy involves its conversion to Tricyclohexyltin hydroxide, which is then reacted with the desired carboxylic acid.

Aryloxyacetates: Tricyclohexyltin aryloxyacetates are synthesized and have been characterized. researchgate.netdntb.gov.ua For instance, three such compounds, p-YC₆H₄OCH₂COOSn(C₆H₁₁-c)₃ (where Y=H, CHO, CH₂OH), have been prepared and analyzed. researchgate.net The synthesis typically involves the reaction of Tricyclohexyltin hydroxide with the corresponding aryloxyacetic acid.

Amino Acid Esters: The synthesis of Tricyclohexyltin derivatives of amino acids generally proceeds through the reaction of Tricyclohexyltin hydroxide or oxide with an N-protected amino acid. tandfonline.com This method prevents the amine group from interfering with the reaction at the carboxylate site. For example, N-phthaloyl-protected amino acids react with trialkyltin oxides or hydroxides in toluene, with the azeotropic removal of water driving the reaction to completion. tandfonline.com A similar approach would be employed for amino acid esters, where the amino group is appropriately protected before reaction with the Tricyclohexyltin precursor.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |

|---|---|---|---|---|

| Trialkyltin oxide/hydroxide | N-phthaloyl amino acid | Toluene | Azeotropic water removal | R₃SnL (L = N-protected amino acid) |

Picolinates: While specific studies on Tricyclohexyltin picolinate (B1231196) are not prevalent, the synthesis follows the general and well-established method for organotin carboxylates. This involves the condensation reaction between Tricyclohexyltin hydroxide and picolinic acid (pyridine-2-carboxylic acid). The reaction is typically driven to completion by removing the water formed, often by azeotropic distillation.

The conversion of this compound to Tricyclohexyltin hydroxide is a fundamental and straightforward hydrolysis reaction. nih.govgoogle.com The reaction is achieved by treating the chloride with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). nih.govgoogle.com

The process involves dissolving this compound in a suitable solvent, like acetone, and then adding the aqueous base with stirring, which leads to the precipitation of the white, crystalline Tricyclohexyltin hydroxide. um.edu.my

The reaction is represented as: (c-C₆H₁₁)₃SnCl + NaOH → (c-C₆H₁₁)₃SnOH + NaCl

This conversion is a key step in the synthesis of many other Tricyclohexyltin derivatives, particularly carboxylates, as the hydroxide is often a more reactive and suitable starting material than the chloride for these preparations. google.com

Molecular Structure, Reactivity, and Reaction Mechanisms

Spectroscopic Characterization and Structural Elucidation

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in tricyclohexyltin compounds. The analysis of vibrational frequencies provides evidence for the key structural features of these molecules. In organotin compounds, the vibrations associated with the tin-carbon (Sn-C) and tin-halide (Sn-Cl) bonds are of particular diagnostic importance.

In the IR spectra of tricyclohexyltin(IV) complexes, characteristic bands are observed that confirm the presence of the tricyclohexyltin moiety and the coordinating ligands. For instance, the thioureide band, associated with the C-N bond vibration in dithiocarbamate (B8719985) ligands, is typically found in the 1450–1550 cm⁻¹ region. nih.gov The carbon-sulfur (C-S) and metal-sulfur (M-S) vibrations also provide key diagnostic peaks. nih.govidosi.org

A general overview of key IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (cyclohexyl) | Stretching | 2850 - 3000 |

| C-N (thioureide) | Stretching | 1450 - 1550 |

| C-S | Stretching | 978 - 998 |

| Sn-C | Stretching | ~500 - 600 |

| Sn-Cl | Stretching | ~300 - 400 |

This table is generated based on typical values found in organometallic chemistry literature.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organotin compounds in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR collectively offer a comprehensive picture of the molecular structure. pubcompare.ainih.gov

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the cyclohexyl rings. The signals for these protons typically appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbon atoms of the cyclohexyl groups. In tricyclohexyltin derivatives, these signals are found in the approximate range of 25-67 ppm. idosi.org The specific chemical shifts can be influenced by the coordination at the tin center.

¹¹⁹Sn NMR: Tin has three naturally occurring spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), making it highly amenable to NMR studies. huji.ac.il ¹¹⁹Sn is the most frequently studied nucleus due to its higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu The chemical shift of ¹¹⁹Sn is extremely sensitive to the coordination number and geometry of the tin atom, covering a very wide range of over 5000 ppm. huji.ac.ilnorthwestern.edu This sensitivity makes ¹¹⁹Sn NMR an invaluable tool for determining the coordination environment of the tin center in solution. rsc.org For example, a four-coordinate, tetrahedral geometry in solution is often supported by ¹¹⁹Sn NMR data. researchgate.net Chemical shifts in the range of -600 to -700 ppm can suggest a six- or seven-coordinate geometry around the tin center. nih.gov

The table below summarizes typical NMR data for tricyclohexyltin compounds.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H | 1.0 - 2.5 (multiplets) | Confirms the presence of cyclohexyl groups. |

| ¹³C | 25 - 67 | Shows the carbon framework of the cyclohexyl rings. |

| ¹¹⁹Sn | +200 to -700 | Highly sensitive to coordination number and geometry at the tin center. |

Note: Chemical shifts are dependent on the solvent, concentration, and the specific ligands attached to the tin atom. rsc.org

Mass Spectrometry (e.g., EI-MS) for Molecular Ion Analysis

Mass spectrometry (MS), particularly Electron Ionization Mass Spectrometry (EI-MS), is used to determine the molecular weight and fragmentation pattern of tricyclohexyltin chloride and its derivatives. pubcompare.ai The mass spectrum provides confirmation of the molecular formula and can offer structural information based on the observed fragments. The analysis typically reveals the molecular ion peak ([M]⁺) and various fragment ions resulting from the successive loss of cyclohexyl groups or the chloride atom. For example, the analysis of a tricyclohexyltin complex with a complex organic ligand showed the complex ion at m/z 593.1, confirming its structure in solution. researchgate.net

Advanced Structural Analysis of Tricyclohexyltin Derivatives

While spectroscopic methods provide excellent data for compounds in solution, X-ray crystallography offers definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and the coordination geometry at the tin center.

X-ray Crystallography of Tricyclohexyltin(IV) Complexes (e.g., Carboxylates, Dithiocarbamates)

Single-crystal X-ray diffraction has been instrumental in revealing the rich structural chemistry of tricyclohexyltin(IV) complexes. nih.gov These studies show that the bulky tricyclohexyltin moiety can adopt various structural motifs depending on the nature of the coordinating ligand.

Carboxylates: Tricyclohexyltin carboxylates exhibit diverse structures. tandfonline.comtandfonline.com Some form monomeric structures with a distorted tetrahedral geometry at the tin atom. um.edu.myresearchgate.net In other cases, the carboxylate ligand can bridge between tin centers, leading to the formation of one-dimensional coordination polymers. tandfonline.commdpi.com In these polymeric structures, the coordination number of the tin atom increases to five, typically resulting in a trigonal bipyramidal geometry. tandfonline.commdpi.com For example, the crystal structure of one such compound revealed a polymeric chain where the tin center has a trans-C₃SnO₂ trigonal bipyramidal geometry. tandfonline.com

Dithiocarbamates: Dithiocarbamate ligands, with their two sulfur donor atoms, can coordinate to the tin center in different ways. nih.gov The crystal structure of tricyclohexyltin N,N′-di-n-butyl-dithiocarbamate shows a molecule with a distorted tetrahedral geometry. jst.go.jp This distortion arises from a long intramolecular interaction between the tin atom and the second sulfur atom of the dithiocarbamate ligand. jst.go.jp The dithiocarbamate ligand can act as a monodentate or bidentate ligand, influencing the final geometry. nih.gov

The following table presents crystallographic data for a representative tricyclohexyltin(IV) dithiocarbamate complex.

| Compound | [C₂₇H₅₁NS₂Sn] jst.go.jp |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.13770(10) |

| b (Å) | 27.9513(4) |

| c (Å) | 10.82300(10) |

| β (°) ** | 106.6070(10) |

| V (ų) ** | 2938.90(6) |

| Z | 4 |

Coordination Geometry at the Tin Center

The coordination geometry around the central tin atom in tricyclohexyltin compounds is highly flexible and is primarily dictated by the steric bulk of the three cyclohexyl groups and the electronic properties and coordination mode of the other ligands. um.edu.mylupinepublishers.com

In simple compounds like this compound or in complexes with bulky, weakly coordinating ligands, a four-coordinate, distorted tetrahedral geometry is common. um.edu.my The C-Sn-C bond angles deviate from the ideal 109.5° due to the steric demands of the cyclohexyl groups.

Reaction Mechanisms of this compound and its Analogs

The reactivity of this compound is principally centered around the tin atom and the bonds connecting it to the cyclohexyl groups and the chlorine atom. The large steric bulk of the three cyclohexyl groups significantly influences the accessibility of the tin center, which in turn dictates the preferred mechanistic pathways for its reactions.

Ligand substitution at the tin center is a fundamental reaction for this compound. These reactions involve the replacement of the chloride ligand with another group, without altering the +4 oxidation state of the tin atom. The mechanism of these substitutions can be understood through a continuum of pathways, primarily categorized as dissociative (D), associative (A), and interchange (I) mechanisms. libretexts.orgdalalinstitute.com

A dissociative mechanism involves an initial, rate-determining step where the Sn-Cl bond breaks, forming a transient, three-coordinate triorganotin cation, [(C₆H₁₁)₃Sn]⁺. This intermediate then rapidly reacts with an incoming nucleophile (Y⁻). dalalinstitute.comlibretexts.org This pathway is analogous to the Sₙ1 mechanism in organic chemistry. Given the steric congestion around the tin atom in this compound, which hinders the approach of an incoming ligand, a dissociative pathway is often favored. slideshare.net

An associative mechanism , analogous to the Sₙ2 reaction, involves the formation of a five-coordinate intermediate as the incoming nucleophile attacks the tin center before the chloride ligand departs. libretexts.orgwikipedia.orgdifferencebetween.com This mechanism leads to a temporary increase in the coordination number of the tin atom. difference.wiki For substrates with significant steric hindrance like this compound, this pathway is generally less favorable due to the high energy of the crowded five-coordinate transition state. dalalinstitute.com

The interchange mechanism (I) is a concerted process where the incoming ligand attacks as the leaving group departs, without a distinct intermediate being formed. libretexts.orgslideshare.net This mechanism is further subdivided into associative interchange (Iₐ) and dissociative interchange (Iₔ), depending on whether bond-making or bond-breaking is more significant in the transition state. For sterically hindered compounds, the Iₔ mechanism is more likely, where the Sn-Cl bond is substantially stretched in the transition state as the new ligand begins to coordinate. libretexts.org

A primary example of ligand substitution is the hydrolysis of this compound to form tricyclohexyltin hydroxide (B78521) (Cyhexatin). This reaction is typically carried out by treatment with an aqueous base, such as sodium hydroxide. google.comnih.gov The chloride ion is replaced by a hydroxide ion in a nucleophilic substitution reaction.

Table 1: Mechanistic Pathways for Ligand Substitution in Organotin Halides

| Mechanism Type | Description | Key Characteristics | Relevance to this compound |

| Dissociative (D) | Two-step process: 1. Slow cleavage of Sn-Cl bond to form a cationic intermediate. 2. Fast attack by the incoming nucleophile. | Rate is independent of the incoming nucleophile's concentration. Favored by steric hindrance. | Highly plausible due to the bulky cyclohexyl groups. |

| Associative (A) | Two-step process: 1. Slow attack by the incoming nucleophile to form a higher-coordinate intermediate. 2. Fast departure of the leaving group. | Rate depends on the concentration of both the substrate and the nucleophile. Disfavored by steric hindrance. | Unlikely due to severe steric crowding around the tin atom. |

| Interchange (I) | Concerted one-step process where bond-making and bond-breaking occur simultaneously. | No distinct intermediate is formed. Can be associative-like (Iₐ) or dissociative-like (Iₔ). | The Iₔ pathway is a likely mechanism, representing a concerted process with significant Sn-Cl bond stretching in the transition state. |

The cleavage of the tin-carbon (Sn-C) bond is a critical reaction pathway for the degradation and transformation of this compound and its analogs. This process involves breaking one or more of the bonds between the tin atom and the cyclohexyl rings. The cleavage can proceed through either homolytic (radical) or heterolytic (ionic) mechanisms. wikipedia.org

Heterolytic Cleavage: This pathway involves the breaking of the Sn-C bond to form ions. It is typically initiated by electrophilic reagents such as strong acids or halogens. For example, reaction with a strong acid (HX) can lead to protonolysis, where a proton attacks the carbon atom of the Sn-C bond, releasing cyclohexane (B81311) and forming a dicyclohexyltin species. uq.edu.au

Homolytic Cleavage: This mechanism involves the cleavage of the Sn-C bond to generate a tricyclohexyltin radical ((C₆H₁₁)₃Sn•) and a cyclohexyl radical (C₆H₁₁•). wikipedia.org This process is often initiated by ultraviolet (UV) radiation (photolysis) or by radical initiators. wikipedia.org The subsequent reactions of these radical intermediates lead to a variety of degradation products. For example, the photodecomposition of cyhexatin (B141804), the hydrolysis product of this compound, involves the sequential loss of cyclohexyl groups, leading to the formation of dicyclohexyltin oxide and cyclohexylstannoic acid. wikipedia.org

The relative ease of Sn-C bond cleavage can be influenced by the nature of the organic group. While aryl and vinyl groups are generally cleaved more readily than alkyl groups, the specific conditions of the reaction (e.g., reagent, solvent, temperature) play a crucial role. researchgate.net

Table 2: Comparison of Sn-C Bond Cleavage Mechanisms

| Mechanism | Initiating Agent | Intermediates | Products |

| Heterolytic (Ionic) | Electrophiles (e.g., strong acids, halogens) | Organotin cations and carbanions (or protonated alkanes) | Dicyclohexyltin derivatives, cyclohexane |

| Homolytic (Radical) | UV light, radical initiators (e.g., AIBN) | Organotin radicals, carbon-centered radicals | Dicyclohexyltin species, products from radical coupling/abstraction |

Oxidative Transformations: Oxidative addition is a reaction that increases both the oxidation state and the coordination number of the metal center. wikipedia.org While this reaction is more characteristic of tin(II) compounds being oxidized to tin(IV), tno.nl Sn(IV) compounds like this compound can participate in reactions that result in the oxidation of other species, often involving radical pathways. For instance, reactions with strong oxidizing agents or under photochemical conditions can lead to the formation of radical species through homolytic cleavage, which can then participate in oxidative processes. libretexts.orgnih.gov

Reductive Transformations: The reduction of this compound is a key pathway to other useful organotin compounds, notably tricyclohexyltin hydride. This transformation involves the formal reduction of the Sn(IV) center. Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are commonly used to replace the chloride ligand with a hydride (H⁻) ligand. nih.govwikipedia.orggoogle.com

The resulting tricyclohexyltin hydride is a valuable reagent in its own right, particularly in radical chemistry. The Sn-H bond is relatively weak and can undergo homolytic cleavage upon initiation (e.g., by AIBN) to produce the tricyclohexylstannyl radical, ((C₆H₁₁)₃Sn•). organic-chemistry.org This radical is a key intermediate in various organic transformations, including dehalogenations and radical cyclizations. libretexts.orgresearchgate.netresearchgate.net The formation of the hydride and its subsequent radical reactions represent a significant aspect of the reductive chemistry stemming from this compound.

An example of a synthesis starting from a tricyclohexyltin compound is the preparation of tricyclohexyltin hydride from tricyclohexyltin hydroxide (which is derived from the chloride) using sodium borohydride. chemicalbook.com

Biological Activities and Mechanisms of Action

General Mechanisms of Organotin Biological Activity

The toxicity and biological action of organotin compounds are closely linked to their chemical structure, particularly the organic substituents on the tin atom. mdpi.com Their lipophilicity allows them to interact with and disrupt cellular membranes, a key aspect of their mechanism of action. nih.govpjoes.com

Effects on Mitochondrial ATP Synthesis

A primary target for organotin compounds is the mitochondrion, the cell's energy powerhouse. benthamscience.com These compounds are potent inhibitors of mitochondrial ATP synthase, the enzyme complex responsible for producing the majority of cellular ATP. benthamscience.comjst.go.jp The mechanism of inhibition involves the interaction of the organotin compound with the F0 part of the ATP synthase complex, which functions as an ion channel. jst.go.jpnih.gov This interaction disrupts the proton motive force necessary for ATP synthesis. nih.gov

Interaction with Cellular Membranes and Integrity

Due to their lipophilic (fat-loving) nature, organotin compounds are considered membrane-active agents. nih.gov They can accumulate within the lipid bilayer of cellular membranes, leading to structural and functional alterations. pjoes.comsci-hub.se This interaction is not limited to the outer cell membrane but also affects internal membranes, such as those of mitochondria. benthamscience.com

Studies have shown that triorganotins, including Tricyclohexyltin chloride, can cause lysis (rupture) of red blood cells at concentrations between 10⁻⁵ to 2 x 10⁻⁴ M. uu.nl At even lower concentrations (10⁻⁶ to 10⁻⁵ M), compounds like tributyltin have been shown to affect the membrane integrity of rat thymocytes. uu.nl The interaction with membranes can disrupt ion gradients and lead to a loss of cellular integrity, contributing to cell death. encyclopedia.pub The ability of organotins to enhance their transport across cell membranes is linked to their lipophilicity, which can be influenced by the attached organic groups. mdpi.comencyclopedia.pub

In Vitro Cytotoxicity and Anticancer Research

Organotin compounds have garnered significant interest as potential anticancer agents due to their cytotoxic effects on various cancer cell lines. frontiersin.orguobabylon.edu.iq Their ability to induce cell death, often through apoptosis (programmed cell death), makes them promising candidates for chemotherapy research. mdpi.comencyclopedia.pub

Cytotoxicity Against Human Carcinoma Cell Lines (e.g., Hepatocellular, Mammary Gland, Prostate, Colorectal Carcinoma)

Tricyclohexyltin derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. For instance, Tricyclohexyltin p-methoxycinnamate, a derivative of this compound, has shown significant antiproliferative effects on the HT-29 human colorectal adenocarcinoma cell line. researchgate.netnih.govresearchgate.net Studies revealed a dose- and time-dependent cytotoxicity, with apoptosis being the primary mode of cell death. nih.govresearchgate.net

Another derivative, tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate, exhibited cytotoxicity against the human lung carcinoma cell line (A549). orientjchem.org Research has also explored the effects of organotin compounds on other cancer cell lines, including breast cancer (MCF-7), leukemia (K562), and colon cancer (HCT 116), with some complexes showing exceptional activity at nanomolar concentrations. academie-sciences.fr The cytotoxic effect of these compounds is often attributed to their ability to induce apoptosis through the intrinsic mitochondrial pathway. encyclopedia.pub

Table 1: In Vitro Cytotoxicity (IC₅₀) of Tricyclohexyltin Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ Value | Exposure Time |

| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal) | 1.2 µM | 24 hours |

| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal) | 1.0 µM | 48 hours |

| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal) | 0.5 µM | 72 hours |

| Tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate | A549 (Lung) | 2.77 µM | Not Specified |

| Tricyclohexyltin(IV) dithiocarbamate (B8719985) compound 2 | HT-29 (Colorectal) | 0.20 µM | 24 hours |

IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. Source: nih.govresearchgate.netorientjchem.orgresearchgate.net

Comparison with Clinical Anticancer Agents (e.g., Cis-platin)

A significant aspect of anticancer research is comparing the efficacy of novel compounds to established clinical drugs like Cis-platin. numberanalytics.comlibretexts.org Cis-platin, a platinum-based drug, functions primarily by binding to DNA, forming adducts that inhibit DNA replication and lead to cell death. numberanalytics.comlibretexts.orgrsc.org

Several studies have shown that certain organotin compounds, including derivatives of this compound, exhibit higher cytotoxicity than Cis-platin against specific cancer cell lines. frontiersin.orgmdpi.com For example, tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate was found to be more cytotoxic towards A549 lung cancer cells than Cis-platin. orientjchem.org Similarly, other organotin complexes have demonstrated IC₅₀ values many times lower (indicating higher potency) than Cis-platin against various cell lines, including colon carcinoma (DLD-1). mdpi.com This suggests that organotin compounds may represent a promising class of metallodrugs with the potential for greater efficacy than some current treatments. frontiersin.org

Table 2: Comparative Cytotoxicity (IC₅₀) of an Organotin Compound vs. Cis-platin

| Compound | Cell Line | IC₅₀ Value (µM) |

| Tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate | A549 (Lung) | 2.77 |

| Cis-platin | A549 (Lung) | >2.77 (less toxic) |

Source: orientjchem.org

Antimicrobial Properties

Beyond their anticancer potential, organotin compounds have a history of use as biocides. cymitquimica.com Tricyclohexyltin derivatives, in particular, have been utilized as fungicides and acaricides (pesticides that kill ticks and mites). uu.nlwikipedia.org

The antimicrobial action of these compounds stems from their ability to disrupt essential cellular processes in microorganisms. nih.gov this compound itself is used as a precursor in the synthesis of organotin derivatives of 2-thiophene carboxylic acid, which are investigated as antibacterial agents and enzyme inhibitors. thermofisher.comrheniumshop.co.ilmyfisherstore.comchemicalbook.com The general toxicity of organotins to microorganisms increases with the number of organic groups attached to the tin atom. nih.gov Their membrane-active nature is a key factor in their antimicrobial effects, though interactions with intracellular components like enzymes also play a role. nih.gov While effective, the widespread use of such broad-spectrum biocides has raised environmental concerns and contributed to the emergence of resistant microorganisms. nih.govdermnetnz.org

Antibacterial Activity (e.g., against Escherichia coli)

The antibacterial potential of organotin compounds, including derivatives of this compound, has been a subject of scientific investigation. Triorganotin (R3SnX) compounds, in particular, are noted for their biological activity. researchgate.net Research into the synthesis of organotin derivatives of 2-thiophene carboxylic acid, which utilizes this compound in its preparation, has highlighted their application as antibacterial agents. thermofisher.com

Studies on tricyclohexyltin aryloxyacetates have demonstrated good in vitro antibacterial activity against the Gram-negative bacterium Escherichia coli. researchgate.net The general mechanism proposed for the antibacterial action of organotin(IV) compounds involves several cellular-level disruptions. These include interference with the synthesis of the cell wall, which can alter the permeability of the cell, and metabolic disruption through interaction with various cellular enzymes. Furthermore, these compounds can cause the denaturing of cellular proteins, leading to cell damage and death. researchgate.net The lipophilic character of the organotin complex is considered a key factor in its efficacy; chelation can increase the molecule's ability to permeate the lipid layer of the bacterial membrane, enhancing its activity. ajol.info

While direct studies on this compound are limited, research on related triorganotin compounds provides insight. For instance, triphenyltin (B1233371) carboxylate complexes have shown greater antibacterial activity against E. coli than diorganotin analogues, a phenomenon attributed to the presence of three phenyl groups. ajol.info This suggests that the nature and number of the organic groups attached to the tin atom are crucial determinants of antibacterial potency. researchgate.netajol.info

| Compound Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Tricyclohexyltin aryloxyacetates | Escherichia coli | Good in vitro antibacterial activity | researchgate.net |

| Organotin derivatives of 2-thiophene carboxylic acid (synthesis involves this compound) | General antibacterial agents | Synthesized for use as antibacterial agents | thermofisher.com |

| Triphenyltin carboxylate complex (for comparison) | Escherichia coli | Higher activity than dimethyltin (B1205294) complex | ajol.info |

Antifungal Activities

Triorganotin compounds are recognized for their potent fungicidal properties. wikipedia.orgdcceew.gov.au The specific organic groups attached to the tin atom significantly influence the antifungal spectrum and efficacy. uu.nl While this compound itself is a precursor, its close relative, cyhexatin (B141804) (tricyclohexyltin hydroxide), has been used as an antifungal agent in agriculture. ontosight.ai

Research has demonstrated the fungicidal effectiveness of cyhexatin against specific plant pathogens. For example, it has been shown to be fungicidal against Mycosphaerella citri, the pathogen responsible for greasy spot disease in citrus. apsnet.org In greenhouse experiments, applications of cyhexatin during the infection period significantly reduced the severity of greasy spot on citrus leaves. apsnet.org Notably, cyhexatin also showed efficacy when applied preventatively, 4–7 days before inoculation with the fungus. apsnet.org

The broader class of trialkyl- and triaryl-tin compounds (R3SnX) possesses remarkable fungitoxicity. tandfonline.com The mechanism of action is generally attributed to their ability to interfere with mitochondrial ATP synthesis. uu.nl Studies on various tricyclohexyltin aryloxyacetates have also included screening for antifungal activities, further exploring the potential of this class of compounds against fungal pathogens. researchgate.net

| Compound | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Cyhexatin (Tricyclohexyltin hydroxide) | Mycosphaerella citri | Fungicidal; reduced greasy spot severity in greenhouse tests. | apsnet.org |

| General Triorganotins (e.g., Tributyltins, Triphenyltins) | Various Fungi | Demonstrated high fungicidal properties. | wikipedia.orguu.nl |

| Tricyclohexyltin aryloxyacetates | Not specified | Screened for antifungal activity. | researchgate.net |

Phytotoxic and Acaricidal Properties

Herbicidal Activity and Structure-Activity Relationships

The phytotoxicity of organotin compounds is highly dependent on their structure. While many triorganotins are effective biocides, their use in agriculture is often limited by their toxicity to plants. wikipedia.orgdcceew.gov.au Specifically, tri-n-alkyltins with linear organic groups are generally considered too phytotoxic for agricultural applications. dcceew.gov.au

However, the structure of the organic substituent plays a critical role. A study on the phytotoxic effects of various organotin(IV) compounds revealed that this compound exhibited a significant phytotoxic effect, which was comparable to that of triphenyltin chloride. researchgate.net This is in stark contrast to the well-documented low phytotoxicity of its hydrolysis product, cyhexatin (tricyclohexyltin hydroxide). researchgate.net This highlights the profound influence of the anionic group (chloride vs. hydroxide) on the compound's interaction with plant systems.

Structure-activity relationship (SAR) studies indicate that within the tri-substituted (R3SnX) class, alkyltins tend to have greater inhibitory potency on plants than aryltins. researchgate.net Furthermore, phytotoxicity has been observed to increase with decreasing alkyl chain lengths. researchgate.net The synthesis and characterization of tricyclohexyltin aryloxyacetates have also been undertaken to investigate their herbicidal activity, indicating continued interest in developing organotin compounds with specific phytotoxic properties. researchgate.net

Activity against Phytophagous Mites and Ticks

One of the most significant biological applications of tricyclohexyltin derivatives is their use as acaricides to control phytophagous mites and ticks, which pose a threat to fruit cultivation and other crops. uu.nl Compounds such as cyhexatin and azocyclotin (B141819) are well-established organotin acaricides effective against a wide range of plant-feeding mites. ontosight.aifao.org

Tricyclohexyltin compounds are specifically marketed for their potent activity against these pests. uu.nl The related compound Plictran® (tricyclohexyltin hydroxide) was a pioneering miticide in this class. nih.gov These acaricides are valued for their effectiveness against various mite species that can cause significant economic damage to agricultural products. herts.ac.uk

| Compound | Target Pests | Application/Crop Examples | Reference |

|---|---|---|---|

| Cyhexatin | European red mite, Citrus mite, Two-spotted spider mite | Apples, pears, citrus, peaches, strawberries, ornamentals, hops | herts.ac.uk |

| Tricyclohexyltin compounds (general) | Phytophagous mites and ticks | Fruit culture | uu.nl |

| Azocyclotin | Spider mites | Fruits (including citrus), vines, hops, cotton, vegetables | dcceew.gov.au |

Related Biological Investigations

Antioxidant Activity Studies

Research into the biological activities of tricyclohexyltin derivatives has extended to their potential antioxidant properties. Specific tricyclohexyltin aryloxyacetates have been synthesized and subsequently screened for their antioxidant activity. researchgate.net

While direct and extensive data on the antioxidant capacity of this compound is not widely available, studies on other organotin compounds provide some context. For example, in a comparative study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a triphenyltin carboxylate complex demonstrated superior antioxidant activity compared to a dimethyltin complex. ajol.info This suggests that, similar to other biological activities, the nature of the organic groups bonded to the tin atom influences the antioxidant potential. The methods commonly used to evaluate such activity include DPPH, ferric reducing antioxidant power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays. tjnpr.orgnih.gov Further investigation is required to fully characterize the antioxidant profile of this compound and its derivatives.

Anti-haemolytic Properties

Research into the direct anti-haemolytic properties of this compound is not extensively documented. The available scientific literature primarily focuses on the compound's capacity to induce haemolysis, the rupture of red blood cells. However, studies have investigated the mitigation of this haemolytic activity through the use of other chemical agents, thereby providing an indirect context for anti-haemolytic action.

Organotin compounds, particularly trialkyltins with alkyl groups containing three to six carbon atoms, are recognized for their haemolytic effects on both human and rat red blood cells. researchgate.net The mechanism of this action is a subject of ongoing research.

Studies have demonstrated that the haemolytic activity of related triorganotin compounds, such as tricyclohexyltin hydroxide (B78521) and tri-n-butyltin chloride, can be counteracted. For instance, the presence of sodium sulfide (B99878) and various sulfhydryl compounds, in concentrations approximately equal to that of the organotin, has been shown to protect human and rat blood from haemolysis. researchgate.net This suggests a chemical interaction between the sulfhydryl compounds and the organotin, which reduces its ability to damage red blood cell membranes. researchgate.net

The protective effect of these sulfhydryl compounds indicates a potential mechanism for neutralizing the haemolytic effects of tricyclohexyltin compounds. While this compound itself is not reported to possess inherent anti-haemolytic properties, the ability to inhibit its haemolytic action with specific chemical agents is a significant finding in this area of research.

| Interacting Compound | Observed Effect on Haemolysis by Triorganotins | Reference |

| Sodium sulfide | Protected human and rat blood from haemolytic activity. | researchgate.net |

| Various sulfhydryl compounds | Protected human and rat blood from haemolytic activity. | researchgate.net |

Environmental Fate, Degradation, and Ecotoxicological Implications

Environmental Distribution and Persistence

The environmental distribution of tricyclohexyltin compounds is largely dictated by their physical and chemical properties, particularly their low water solubility and high affinity for solid materials. nih.govcdc.gov This leads to limited mobility and significant persistence in certain environmental compartments.

Tricyclohexyltin compounds exhibit a strong tendency to adsorb to soil and sediment particles. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which describes the chemical's distribution between the solid and liquid phases in soil or sediment. ecetoc.org For tricyclohexyltin hydroxide (B78521), a close analogue and hydrolysis product of the chloride, the Koc value has been reported to be greater than 4365, indicating a high affinity for organic matter in soils and sediments. nih.govnih.gov

This strong adsorption suggests that when tricyclohexyltin compounds enter aquatic or terrestrial systems, they will predominantly be found associated with particulate matter rather than dissolved in the water column. cdc.gov Consequently, soils and sediments act as significant sinks for these compounds, leading to their accumulation over time. publications.gc.cacdc.gov The sorption process is generally reversible, meaning that contaminated sediments could potentially release the compounds back into the overlying waters if conditions change. researchgate.net

Table 1: Soil Sorption Coefficient for Tricyclohexyltin Hydroxide

| Compound | Partition Coefficient | Indicated Mobility | Source |

|---|---|---|---|

| Tricyclohexyltin hydroxide | Koc > 4365 | Slight to immobile | nih.govnih.gov |

| Tributyltin (for comparison) | Koc: 240 - 65,000 | Variable | cdc.gov |

Consistent with their high sorption to soils and sediments, tricyclohexyltin compounds are characterized by very low mobility in the environment. nih.govnih.gov They are not expected to leach significantly through the soil profile into groundwater. nih.govnih.gov

Volatilization is also not considered an important environmental fate process. nih.govnih.gov Tricyclohexyltin chloride itself has a low vapor pressure, and upon contact with water, it is expected to hydrolyze to tricyclohexyltin hydroxide. nih.govnih.gov The resulting hydroxide may exist as a cation in solution, which does not volatilize from moist soil or water surfaces. nih.govnih.gov While some co-distillation with water from moist surfaces can occur at a slow rate, it is not a primary mechanism of dispersal. researchgate.netinchem.org The primary mode of transport is likely to be through the movement of contaminated soil particles via erosion or runoff. cdc.gov

Degradation Pathways of Tricyclohexyltin Compounds

The persistence of tricyclohexyltin compounds in the environment is limited by several degradation processes, including photodegradation, and to a lesser extent, biodegradation and chemical cleavage. The primary degradation pathway involves the sequential loss of cyclohexyl groups from the tin atom.

Photodegradation, or decomposition by sunlight, is a major pathway for the breakdown of tricyclohexyltin compounds on surfaces. nih.govresearchgate.net When exposed to sunlight, particularly on plant surfaces, tricyclohexyltin hydroxide undergoes rapid photodecomposition. nih.govresearchgate.net The half-life due to photolysis on fruit surfaces is estimated to be approximately 20 days. nih.gov

The degradation process involves the stepwise cleavage of the tin-carbon bonds, leading to a series of less substituted organotin compounds and ultimately to inorganic tin. nih.govresearchgate.net

Table 2: Major Photodegradation Products of Tricyclohexyltin Hydroxide

| Product | Percentage of Total Product | Source |

|---|---|---|

| Inorganic Tin | ~80% | nih.govresearchgate.net |

| Dicyclohexyltin Oxide | ~10% | nih.gov |

| Cyclohexylstannoic Acid | ~5% | nih.gov |

| Unchanged Tricyclohexyltin Hydroxide | ~4% (after 30 hours irradiation) | nih.gov |

This compound readily undergoes hydrolysis in the presence of water, converting to tricyclohexyltin hydroxide. nih.govum.edu.my This is a rapid initial transformation upon entering an aqueous environment.

Further chemical cleavage of the tin-carbon bonds by hydrolysis under typical environmental conditions is not considered a significant degradation pathway. cdc.gov The degradation of the core tricyclohexyltin structure primarily occurs through photodegradation and, to a much lesser extent, biological processes. nih.govnih.gov

Metabolism to Inorganic Tin Species

The environmental and biological degradation of tricyclohexyltin compounds ultimately leads to the formation of non-toxic inorganic tin species. This process occurs through a sequential loss of the cyclohexyl groups from the tin atom. The general degradation pathway for tri-substituted organotins like tricyclohexyltin follows the pattern: R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄, where 'R' represents the cyclohexyl group and 'SnX₄' is the final inorganic tin compound. sciex.com

This breakdown is facilitated by both biotic and abiotic factors. In soil, microorganisms play a crucial role in metabolizing the organotin compound. rsc.org Studies have shown that tricyclohexyltin hydroxide, a closely related compound, degrades in soil, a process attributed to microbial action. rsc.org Abiotic degradation, particularly photolysis, also contributes significantly. The pesticide Plictran®, which contains tricyclohexyltin, undergoes photolysis when exposed to sunlight in water and on surfaces, yielding dicyclohexyltin, monocyclohexyltin, and inorganic tin. mdpi.com

Metabolic studies in various animal species, including rats, have identified the intermediate degradation products. After exposure to tricyclohexyltin hydroxide, tissues were found to contain the parent compound, dicyclohexyltin oxide, monocyclohexylstannoic acid, and inorganic tin. alsglobal.secdc.gov In one study analyzing rat liver tissue, about 45% of the total tin was the original compound, with slightly more found as the metabolized products dicyclohexyltin oxide and inorganic tin. alsglobal.se Similarly, in a study of azocyclotin (B141819), a pesticide that metabolizes into cyhexatin (B141804) (tricyclohexyltin hydroxide), soil analysis revealed that inorganic tin constituted 6-19% of the total residues, alongside the organotin metabolites. pic.int This step-wise cleavage of the carbon-tin bonds is the primary mechanism by which tricyclohexyltin is detoxified and mineralized in the environment. rsc.orgnih.gov

Bioconcentration and Bioaccumulation

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes all sources of exposure, including food. ecetoc.org These processes are critical for determining the environmental risk of a substance.

Tricyclohexyltin compounds have a potential for bioconcentration in aquatic life, although it is generally considered to be low-to-moderate. nih.gov The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, for tricyclohexyltin hydroxide has been reported in the range of 5-112, suggesting a low to moderate potential. nih.gov

Filter-feeding organisms like mussels can accumulate contaminants from the water they filter for food. glpf.orgeuropa.eu Contaminants can be taken up from both the dissolved phase across the gills and from ingested particulate matter, such as algae. glpf.org However, studies on seafood from markets in Portugal did not detect tricyclohexyltin in any analyzed samples, which included fish, crustaceans, cephalopods, and bivalve mussels. nih.gov This suggests that under current environmental conditions in that region, significant accumulation in these organisms is not occurring.

The process of accumulation is a balance between the rate of uptake and the rate of elimination. agr.hr For organotin compounds, factors like lipid content of the organism and the compound's resistance to metabolic breakdown influence the extent of bioaccumulation. agr.hrresearchgate.net

Biomagnification is the process where the concentration of a contaminant increases at successively higher levels in a food chain. tutorchase.comresearchgate.net Chemicals that are persistent and not easily metabolized are more likely to biomagnify. usgs.gov Organisms at the top of the food web consume prey containing these chemicals, leading to higher concentrations in their own tissues. tutorchase.comnih.gov

While some organotin compounds like tributyltin (TBT) are known to bioaccumulate and biomagnify in marine food chains, the potential for tricyclohexyltin is less defined. pollutiontracker.org The tendency for a chemical to biomagnify is linked to its persistence and lipophilicity (tendency to dissolve in fats). agr.hrusgs.gov The degradation of tricyclohexyltin to its less toxic metabolites can limit its potential for significant biomagnification. alsglobal.secdc.gov The lack of detection in various types of seafood, including predatory fish, suggests that widespread biomagnification of tricyclohexyltin to high levels may not be a significant issue. nih.gov Nevertheless, the transfer of any persistent organic pollutant through the food web remains a concern for top predators. usgs.govnih.gov

Environmental Monitoring and Assessment

Accurate assessment of tricyclohexyltin in the environment requires sophisticated analytical methods capable of detecting and quantifying the parent compound and its various degradation products in complex matrices like water, sediment, and biological tissues.

The analysis of organotin compounds typically involves several key steps: extraction, derivatization (for some methods), clean-up, and instrumental detection. cdc.govresearchgate.net

Extraction : The first step is to isolate the target compounds from the sample matrix. For water samples, this can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). acs.org For solid samples like sediment, soil, or biota, methods include ultrasonic extraction with solvents like dichloromethane (B109758) or accelerated solvent extraction (ASE) with a methanolic mixture. nih.govacs.org A quick and easy extraction method (QuEChERS) using acetonitrile (B52724) has also been applied for food and textile samples. sciex.com

Derivatization : Gas chromatography (GC) is a common technique for organotin analysis, but it requires the compounds to be volatile. cdc.gov Tricyclohexyltin and its polar degradation products are not naturally volatile, so a derivatization step is necessary. This involves reacting the extracted compounds to form more volatile derivatives, such as ethylated or propylated forms, using reagents like sodium tetraethylborate or a Grignard reagent. nih.govgov.bc.ca

Cleanup : Sample extracts often contain interfering substances that can affect the final analysis. Cleanup steps using materials like silica (B1680970) gel or specific SPE cartridges (e.g., MCX) are used to purify the extract before instrumental analysis. nih.govgov.bc.ca

Instrumental Analysis :

Gas Chromatography (GC) : GC coupled with various detectors is a well-established method. Detectors include mass spectrometry (GC-MS), high-resolution mass spectrometry (GC-HRMS), or an inductively coupled plasma mass spectrometer (GC-ICP-MS). alsglobal.senih.govnih.gov These techniques provide high sensitivity and specificity for identifying and quantifying the derivatized organotin compounds. nih.gov

Liquid Chromatography (LC) : More recently, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative. sciex.commdpi.comnih.gov A key advantage of LC-MS/MS is that it can directly analyze the organotin compounds without the need for the time-consuming derivatization step. sciex.com

Modern analytical methods can simultaneously detect and quantify tricyclohexyltin and its primary degradation products, dicyclohexyltin (DCyT) and monocyclohexyltin. A GC-HRMS method has been developed for the simultaneous determination of nine organotin compounds, including tricyclohexyltin (TCyT) and dicyclohexyltin (DCyT), in water, sediment, and tissue. nih.gov This method achieved method detection limits of 7-29 parts per trillion (ppt, or ng/L) for water and 0.35-1.45 parts per billion (ppb, or ng/g) for tissue or sediments. nih.gov

Another method using accelerated solvent extraction and large-volume-injection GC/MS reported detection limits for tricyclohexyltin of 1.5 ng/L for water and 2 ng/g for sediment. acs.org LC-MS/MS methods also demonstrate excellent sensitivity, with detection limits well below regulated levels, allowing for sample dilution to minimize matrix effects. sciex.comnih.gov For quality control and improved precision, internal standards, such as isotopically labeled versions of the analytes (e.g., perdeuterated TBT) or structurally similar compounds (e.g., a tricyclopentyl analogue), are often used. acs.orgnih.gov

The table below summarizes some of the analytical techniques used for tricyclohexyltin and related compounds.

| Technique | Matrix | Key Steps | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| GC-HRMS | Water, Sediment, Biota | Extraction, Derivatization, Cleanup | 7-29 ng/L (Water) 0.35-1.45 ng/g (Sediment/Tissue) | nih.gov |

| LC-MS/MS | Seawater, Food | Acetonitrile Extraction (QuEChERS) | Below regulated levels | sciex.com |

| GC/MS | Water, Sediment | Aqueous Ethylation, LLE/SPE | 1.5 ng/L (Water) 2 ng/g (Sediment) | acs.org |

| GC-MS | Animal Feed | Extraction, Derivatization | Not specified | nih.gov |

| LC-MS/MS | Plastic Food Packaging | Ultrasonic Extraction, Cleanup (MCX) | 0.1-0.8 µg/kg | nih.gov |

Applications and Future Research Directions Academic Perspectives

Role in Catalysis

Organotin compounds, including tricyclohexyltin derivatives, are recognized for their catalytic activity, which stems from the Lewis acidic nature of the tin atom. rsc.org The tin center can expand its coordination number, facilitating reactions by bringing substrates together. rsc.org This property is harnessed in several industrial polymerization processes.

Organotin compounds serve as highly effective catalysts in the production of polyurethanes and the curing of silicone elastomers. unive.itafirm-group.comafirm-group.comdcceew.gov.au In polyurethane foam production, organotin catalysts, such as dibutyltin (B87310) dilaurate, facilitate the reaction between polyols and isocyanates. rsc.orgepa.gov This catalytic action is crucial for controlling the polymerization rate and ensuring the desired material properties.

Similarly, in the context of Room-Temperature-Vulcanizing (RTV) silicone elastomers, organotin catalysts are essential for the curing process. epa.govresearchgate.net They promote the cross-linking of polysiloxane chains, which is necessary for the development of the final elastomeric properties. researchgate.net The use of these catalysts is widespread in applications requiring sealants, coatings, and molding compounds. researchgate.net While specific data on tricyclohexyltin chloride's direct use is less common than for dibutyltin derivatives, the fundamental catalytic mechanism is shared across functional organotin compounds. unive.itdcceew.gov.au

| Polymer System | Catalytic Role of Organotins | Key Reaction | Common Organotin Catalyst Examples |

|---|---|---|---|

| Polyurethanes | Rate control and promotion of polymerization | Polyol + Isocyanate → Polyurethane | Dibutyltin dilaurate epa.gov |

| Silicone Elastomers (RTV) | Curing agent, promotes cross-linking | Polysiloxane cross-linking researchgate.net | Dibutyltin dilaurate epa.gov |

Advanced Materials and Polymer Science

The development of advanced materials with enhanced durability and performance is a significant area of research. Organotin compounds have historically played a crucial role in this field, particularly as additives for commodity plastics like Polyvinyl Chloride (PVC). lidsen.comexponent.comappleacademicpress.comroutledge.comresearchgate.net

Polyvinyl Chloride (PVC) is inherently unstable when exposed to heat and light, which can cause degradation through the loss of hydrogen chloride (HCl). platinumindustriesltd.com This degradation leads to discoloration and brittleness, compromising the material's physical properties. platinumindustriesltd.comgoldstab.com Organotin compounds are highly effective heat stabilizers for PVC. platinumindustriesltd.comgoldstab.compvc.orgtaylorandfrancis.com Their primary functions are to scavenge the released HCl and to substitute reactive allylic chloride sites on the polymer chain with more stable groups, thereby preventing further degradation. platinumindustriesltd.com

Organotin mercaptides and carboxylates are the two main classes of these stabilizers. pvc.orgbisleyinternational.com They offer excellent performance in maintaining the clarity and color of PVC products, making them suitable for transparent applications like bottles, films, and packaging. goldstab.combisleyinternational.com While methyl, butyl, and octyltin (B230729) derivatives are most commonly used, the fundamental stabilizing chemistry is a general feature of organotins. pvc.org

| Stabilizer Type | Primary Function | Key Advantages | Common Examples |

|---|---|---|---|

| Organotin Mercaptides | High-efficiency heat stabilization | Excellent initial color hold, good for transparent applications platinumindustriesltd.comgoldstab.com | Methyltin, Butyltin, and Octyltin mercaptides pvc.orgbisleyinternational.com |

| Organotin Carboxylates | Heat and light stabilization | Good weatherability and long-term stability | Dibutyltin maleate (B1232345), Dioctyltin (B90728) maleate researchgate.netpvc.org |

| Lead Compounds | Cost-effective heat stabilization | Good electrical properties | Basic lead sulfate, Tribasic lead sulfate |

| Mixed Metal (e.g., Ca/Zn) | Non-toxic stabilization | Environmentally friendly, suitable for food contact goldstab.com | Calcium stearate (B1226849), Zinc stearate goldstab.com |

Research Frontiers in Organotin Chemistry

Current research in organotin chemistry is vibrant, with significant efforts directed towards synthesizing novel compounds and understanding their complex interactions with biological systems. rjpbcs.com The unique structure of tricyclohexyltin derivatives makes them a continuing subject of interest for developing new materials and therapeutic agents. acs.org

A major frontier in organotin research is the synthesis of new derivatives with tailored properties. researchgate.netmdpi.com By modifying the organic groups attached to the tin atom, scientists aim to enhance the specificity of these compounds for particular applications while potentially reducing their general toxicity. researchgate.net For example, research has focused on synthesizing tricyclohexyltin compounds with different ligands, such as aryloxyacetates and dithiocarbamates, to explore their potential as anticancer or antifungal agents. bohrium.comresearchgate.net

Recent studies have reported the successful synthesis of compounds like tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate and various tricyclohexyltin aryloxyacetates. bohrium.comresearchgate.netorientjchem.org These novel derivatives are characterized using advanced spectroscopic and crystallographic techniques to understand their unique molecular structures, which often feature different coordination geometries around the tin atom. bohrium.comresearchgate.net This research opens up possibilities for creating a new generation of organotin compounds with highly specific biological or catalytic activities. researchgate.netthescipub.com

Understanding how tricyclohexyltin compounds interact with biological systems is crucial for both harnessing their potential therapeutic effects and mitigating their risks. Research in this area investigates the molecular and cellular mechanisms of action. t3db.ca

Studies have shown that triorganotin compounds, including tricyclohexyltin derivatives, can induce apoptosis (programmed cell death) in cancer cells. nih.gov The proposed mechanisms often involve the inhibition of DNA synthesis and disruption of mitochondrial function. nih.govuu.nl For instance, these compounds can interfere with oxidative phosphorylation and ATP synthesis, leading to cellular energy depletion. uu.nl They are also known to interact with key cellular components, such as proteins and enzymes, particularly those containing thiol groups. t3db.ca More recent investigations using techniques like molecular docking are helping to elucidate the specific binding interactions between novel tricyclohexyltin derivatives and biological targets like enzymes and DNA. nih.gov This detailed mechanistic understanding is essential for the rational design of future organotin-based therapeutic agents. nih.gov

| Biological Process | Molecular Target/Mechanism | Observed Effect | Relevant Organotin Class |

|---|---|---|---|

| Cellular Respiration | Inhibition of mitochondrial ATP synthase uu.nl | Disruption of energy metabolism, reduced ATP levels uu.nl | Trialkyltins uu.nl |

| Cell Proliferation | Inhibition of DNA synthesis nih.gov | Antiproliferative effects, cell cycle arrest nih.govresearchgate.net | Triorganotins nih.gov |

| Apoptosis | Induction of caspase pathways, cytochrome c release nih.gov | Programmed cell death in cancer cells nih.gov | Tricyclohexyltin derivatives nih.govresearchgate.net |

| Neurotransmission | Alteration of neurotransmitter uptake/release t3db.ca | Neurotoxic effects t3db.ca | Organotins t3db.ca |

| Immune Function | Suppression of thymocyte proliferation t3db.ca | Immunotoxicity t3db.ca | Organotins t3db.ca |

Environmental Remediation and Detoxification Strategies for Organotin Contamination

The widespread use of organotin compounds (OTCs), including tricyclohexyltin derivatives, has led to significant environmental contamination, particularly in aquatic and terrestrial ecosystems. tandfonline.comtandfonline.com Due to their persistence and toxicity, developing effective remediation and detoxification strategies is a critical area of academic research. researchgate.netpublications.gc.ca These strategies can be broadly categorized into physicochemical treatments and biological "green" techniques. tandfonline.comtandfonline.com

Physicochemical Remediation and Detoxification

For sites with high levels of organotin contamination, several physicochemical methods are employed. These often involve chemical reactions to break down the hazardous organometallic compounds into less toxic forms. epa.gov

Advanced Oxidation Processes (AOPs): AOPs are a prominent group of chemical detoxification methods that rely on the generation of highly reactive hydroxyl radicals (HO•) to oxidize and mineralize persistent organic pollutants. openbiotechnologyjournal.comcwejournal.org These processes can convert organotins into simpler, less harmful inorganic compounds. nih.gov Common AOPs for organotin remediation include:

Fenton's Reagent: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov It is considered a promising method for treating contaminated soil and sediment, as the reaction can occur in soil pores where ferrous iron is naturally present. nih.gov The effectiveness of Fenton's reagent depends on optimizing the ratio of H₂O₂ to Fe²⁺ and the organic content of the matrix. nih.gov

Electrochemical Oxidation: This technique uses an electric current to degrade pollutants. Degradation can occur directly at the anode or indirectly through electrochemically generated oxidants like ozone, chlorine, or hydroxyl radicals. nih.gov The use of specific anode materials, such as boron-doped diamond (BDD), has been shown to enhance the production of hydroxyl radicals, making it effective for treating organotin-contaminated wastewater and fine-grained marine sediments. nih.gov

Ozonation and UV/H₂O₂: The combination of ozone (O₃) with hydrogen peroxide or ultraviolet (UV) light significantly increases the production of hydroxyl radicals, leading to higher oxidation rates for many organic contaminants. cwejournal.orgkirj.ee While highly effective, these methods can be energy-intensive. usp.br

Photodegradation: Sunlight can contribute to the natural breakdown of some organotin compounds. Tricyclohexyltin compounds, for instance, can undergo photolysis, where UV light breaks them down. publications.gc.ca The degradation pathway for tricyclohexyltin hydroxide (B78521) involves a stepwise process, yielding dicyclohexyltin oxide, monocyclohexylstannoic acid, and ultimately, inorganic tin. inchem.orgnih.govpic.int The rate of photodegradation is influenced by light intensity and wavelength. publications.gc.ca

Table 1: Research Findings on Chemical Degradation of Organotins

| Remediation Method | Target Compound(s) | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fenton's Reagent | Tributyltin (TBT) | Marine Sediment | Can convert organic pollutants into simpler inorganic compounds through hydroxyl radical reactions. | nih.gov |

| Electrochemical Oxidation | TBT | Shipyard Wastewater, Marine Sediment | Boron-doped diamond (BDD) and iridium dioxide anodes effectively remove organotins via hydroxyl radicals and reactive chlorine species. | nih.gov |

| Photodegradation | Tricyclohexyltin hydroxide | Water, Surfaces | Degrades to dicyclohexyltin oxide, cyclohexylstannoic acid, and inorganic tin under sunlight/UV light. | publications.gc.capic.int |

Biological Remediation ("Green" Strategies)

Biological approaches are viewed as non-invasive, cost-effective, and sustainable alternatives that leave the ecosystem relatively intact. tandfonline.com They utilize the metabolic potential of living organisms to break down or sequester contaminants.

Bioremediation (Microbial Degradation): This strategy leverages microorganisms like bacteria and fungi to metabolize organotin compounds. nih.gov Biotic processes are considered the most significant mechanism for degrading tributyltin (TBT) in soil and water environments. scirp.org The primary mechanism is sequential dealkylation or dearylation, where the organic groups are cleaved from the tin atom, progressively reducing the compound's toxicity. nih.gov For example, the highly toxic tributyltin is degraded to the less toxic dibutyltin (DBT), then to monobutyltin (B1198712) (MBT), and finally to inorganic tin. nih.govsciepub.com

Numerous bacterial strains capable of degrading organotins have been isolated from contaminated environments. Species from the genera Pseudomonas and Aeromonas have shown significant potential. scirp.orgsciepub.comnih.gov Research has demonstrated that inoculating contaminated sediments with specific microbial strains can significantly enhance the degradation rate of TBT. nih.gov

Table 2: Research Findings on Microbial Degradation of Tributyltin (TBT)

| Microorganism(s) | Initial TBT Concentration | Degradation Results | Duration | Key Degradation Products | Reference(s) |

|---|---|---|---|---|---|

| Microbial Inoculants (C7, C22) | 100 ng/g | Up to 47% degradation of TBT. Remaining TBT was 52.73-57.38 ng/g. | 120 days | Dibutyltin (DBT), Monobutyltin (MBT) | nih.gov |

| Pseudomonas aeruginosa, Pseudomonas fluorescens | Up to 10 mM | Isolates showed high resistance and ability to utilize TBTCl. | N/A | Not specified | scirp.org |

| Unspecified bacteria | N/A | Maximum decrease of ≥70% TBT in liquid batch assays. | 21 days | DBT (32% increase), MBT (19% increase) | sciepub.com |

| Aeromonas molluscorum Av27 | N/A | Effective degradation of TBT in estuarine sediments. | N/A | Not specified | sciepub.com |

Phytoremediation: This approach uses plants and their associated rhizosphere microorganisms to remediate contaminated soil and water. mdpi.comnih.gov While the direct uptake of organotins like TBT into plant tissues can be low, plants play a crucial role by stimulating microbial activity in the root zone, which enhances the biodegradation of the compounds. chalmers.se This process, known as rhizodegradation, makes the environment more suitable for microbial breakdown. chalmers.seresearchgate.net Studies using barley have shown a removal of approximately 40% of TBT from marine sediment, primarily attributed to this enhanced microbial action. chalmers.se Phytoremediation is considered a promising, cost-effective technology for managing large areas of low-to-moderately contaminated sediment. mdpi.comresearchgate.net

Table of Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | TCyHTC |

| Tricyclohexyltin hydroxide | Cyhexatin (B141804) |

| Tributyltin | TBT |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

| Triphenyltin (B1233371) | TPT |

| Dicyclohexyltin oxide | |

| Monocyclohexylstannoic acid | |

| Hydrogen peroxide | H₂O₂ |

| Ozone | O₃ |

| Tin | Sn |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tricyclohexyltin chloride, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves reacting cyclohexyl Grignard reagents with tin(IV) chloride in anhydrous solvents like diethyl ether or tetrahydrofuran. Key parameters include temperature control (−20°C to 0°C) to minimize side reactions and stoichiometric ratios (3:1 cyclohexylmagnesium halide to SnCl₄). For reproducibility, ensure rigorous exclusion of moisture and oxygen . Post-synthesis, purification via recrystallization (e.g., using hexane) and characterization via melting point analysis and elemental microanalysis (C, H, Sn) are critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Infrared (IR) spectroscopy identifies Sn-C and Sn-Cl bonds (e.g., ν(Sn-C) ~500–550 cm⁻¹, ν(Sn-Cl) ~300–350 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) confirms cyclohexyl group geometry and tin coordination. Elemental analysis (C, H, Sn) must align with theoretical values (e.g., C: ~54.3%, H: ~8.6%, Sn: ~29.8% for C₁₈H₃₃ClSn). Mössbauer spectroscopy provides insights into tin oxidation states, with isomer shift (IS) and quadrupole splitting (QS) values critical for structural validation .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ ~210–230 nm) or gas chromatography-mass spectrometry (GC-MS). Acceptable purity thresholds depend on the application: ≥95% for kinetic studies, ≥98% for mechanistic investigations. Residual solvents (e.g., ethers) must be quantified via headspace GC, with limits <0.1% (v/v) .

Advanced Research Questions

Q. How can variable-temperature Mössbauer spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Variable-temperature Mössbauer spectroscopy (v.t. M.s.) distinguishes dynamic vs. static distortions in tin coordination. For this compound, IS values (~1.3–1.5 mm/s) and QS values (~3.0–3.5 mm/s) at 77 K indicate tetrahedral geometry. Thermal studies (77–300 K) reveal phase transitions or ligand rearrangement, with data compared to published benchmarks (e.g., dicyclohexyltin difluoride: IS ~1.4 mm/s, QS ~3.2 mm/s) .

Q. What experimental strategies mitigate contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in toxicity studies often arise from impurities or inconsistent exposure models. Researchers should:

- Validate compound purity (see Question 3).

- Standardize in vitro assays (e.g., use OECD guidelines for LC₅₀ determination in Daphnia magna).